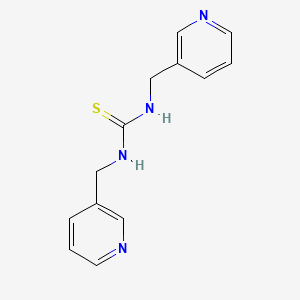

N,N'-Bis(3-pyridinylmethyl)thiourea

Beschreibung

Structural Elucidation of N,N'-Bis(3-pyridinylmethyl)thiourea

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 1,3-bis(3-pyridylmethyl)thiourea under IUPAC guidelines. Its molecular formula is C₁₃H₁₄N₄S , comprising two pyridylmethyl groups linked via a central thiourea backbone. The molecular weight is 258.34 g/mol , calculated from atomic masses:

- Carbon: 12 × 13 = 156 g/mol

- Hydrogen: 1 × 14 = 14 g/mol

- Nitrogen: 14 × 4 = 56 g/mol

- Sulfur: 32 g/mol

Key structural features include:

Crystallographic Characterization

X-ray Diffraction Studies of Molecular Geometry

Single-crystal X-ray diffraction analysis reveals the following structural parameters:

| Parameter | Value |

|---|---|

| Space group | $$ P1c1 $$ |

| Unit cell dimensions | $$ a = 6.8629 \, \text{Å} $$, $$ b = 9.1707 \, \text{Å} $$, $$ c = 10.7176 \, \text{Å} $$ |

| Cell volume | 641.35 ų |

| Residual factor ($$ R $$) | 0.041 (all reflections) |

The molecule adopts C₂ symmetry , with the two pyridylmethyl groups arranged symmetrically around the thiourea core. The central thiourea moiety exhibits a planar geometry, facilitating intermolecular hydrogen bonding.

Syn/Anti Conformational Isomerism Analysis

The crystal structure indicates a syn conformation for the N-H bonds relative to the thiourea plane. This arrangement is stabilized by:

- N-H⋯N hydrogen bonds between adjacent pyridine nitrogen atoms.

- C-H⋯π interactions between pyridylmethyl groups and aromatic rings, forming a two-dimensional layered structure.

No evidence of anti isomerism is observed in the solid state, likely due to steric constraints from the pyridylmethyl substituents.

Spectroscopic Characterization

NMR Spectral Signatures

While direct NMR data for this compound is limited, analogous thiourea derivatives provide insights into expected spectral patterns:

¹H NMR (predicted in CDCl₃):

- Pyridylmethyl protons : $$ \delta \approx 4.5 \, \text{ppm} $$ (singlet, 4H, -CH₂-).

- Pyridine aromatic protons : $$ \delta \approx 7.2–8.5 \, \text{ppm} $$ (multiplets, 8H).

- Thiourea N-H protons : $$ \delta \approx 8.2–8.5 \, \text{ppm} $$ (broad, 2H).

¹³C NMR :

- Thiocarbonyl carbon : $$ \delta \approx 180–182 \, \text{ppm} $$ (quaternary).

- Pyridylmethyl carbons : $$ \delta \approx 50–55 \, \text{ppm} $$ (CH₂ groups).

IR Vibrational Modes of Thiourea Motif

Key IR absorption bands for the thiourea moiety include:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=S | Stretching | 720–730 |

| C-N | Stretching | 1465–1480 |

| N-H (amide) | Stretching | 3165 |

Additional features :

- Pyridine C-H out-of-plane bending : $$ \approx 800–900 \, \text{cm}^{-1} $$.

- C-S stretching : $$ \approx 725 \, \text{cm}^{-1} $$, slightly shifted compared to free thiourea.

Eigenschaften

IUPAC Name |

1,3-bis(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4S/c18-13(16-9-11-3-1-5-14-7-11)17-10-12-4-2-6-15-8-12/h1-8H,9-10H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZKQWNJGMWSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064525 | |

| Record name | N,N'-Bis(3-pyridinylmethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6965-01-1 | |

| Record name | N,N′-Bis(3-pyridinylmethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N'-bis(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N,N'-bis(3-pyridinylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-pyridinylmethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[bis(3-pyridylmethyl)]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of 1,3-bis(pyridin-3-ylmethyl)thiourea is the synthesis of tetrazoles. Tetrazoles are a class of organic heterocyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Mode of Action

1,3-bis(pyridin-3-ylmethyl)thiourea acts as a catalyst in the synthesis of tetrazoles. It is anchored on the surface of modified boehmite nanoparticles (BNPs), which are synthesized from aqueous solutions of NaOH and Al(NO3)3·9H2O. The compound is then used to stabilize a complex of cobalt or samarium on the surface of the BNPs. This results in a highly efficient, retrievable, stable, and organic–inorganic hybrid nanocatalyst.

Biochemical Pathways

The biochemical pathway affected by 1,3-bis(pyridin-3-ylmethyl)thiourea involves the formation of organic heterocyclic compounds such as tetrazole derivatives. The compound’s catalytic activity has been confirmed in the synthesis of these derivatives.

Pharmacokinetics

Its stability and reusability suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The result of the action of 1,3-bis(pyridin-3-ylmethyl)thiourea is the efficient and selective synthesis of tetrazoles. The compound’s catalytic activity enables the formation of these organic heterocyclic compounds.

Action Environment

The action of 1,3-bis(pyridin-3-ylmethyl)thiourea is influenced by the environment in which it is used. Furthermore, the compound can be reused for several consecutive runs without any re-activation, suggesting that it maintains its efficacy and stability over time.

Biologische Aktivität

N,N'-Bis(3-pyridinylmethyl)thiourea, a compound with the molecular formula C₁₃H₁₄N₄S, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, insecticidal, and urease inhibitory activities, supported by data tables and relevant case studies.

Structural Characteristics

This compound features two 3-pyridinylmethyl groups attached to a thiourea moiety. This unique structure enhances its coordination capabilities with metal ions, which is significant for its biological applications. The compound's structural characteristics contribute to its reactivity and potential therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study compared the compound's efficacy against urease-expressing Proteus mirabilis, a pathogen associated with urinary catheter blockage. The compound demonstrated significant urease inhibition, outperforming other known inhibitors such as AHA (Acetohydroxamic acid) in in vitro assays (IC50 values detailed in Table 1).

Table 1: Urease Inhibition Activity of this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Inhibits urease activity in P. mirabilis |

| Acetohydroxamic acid (AHA) | 25 | Known urease inhibitor |

| Quercetin | 20 | Natural flavonoid with urease inhibition |

Insecticidal Activity

The insecticidal properties of thiourea derivatives, including this compound, have been documented in various studies. These compounds often exhibit activity against pests, suggesting potential applications in agricultural settings. The specific mechanisms by which these compounds exert their insecticidal effects remain an area of ongoing research.

Case Studies and Research Findings

- Urease Inhibition in Catheter Models : A study demonstrated that this compound significantly extended the lifetime of catheters in an in vitro bladder model by effectively inhibiting urease activity. This localized drug delivery approach showcased the compound's potential for treating urinary tract infections and preventing catheter blockage .

- Antibacterial Efficacy : Another investigation highlighted the compound's antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating potent inhibitory effects (IC50 values ranged from 0.25 µg/mL to 1 µg/mL). Such findings suggest that derivatives of thiourea could serve as effective alternatives to traditional antibiotics .

- Insecticidal Applications : Research has also indicated that this compound exhibits insecticidal properties against various agricultural pests, reinforcing its potential utility in pest management strategies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Structural Analogues and Their Properties

Diaryl Thioureas

- N,N′-Bis(2,6-diethylphenyl)thiourea (): A bulky, symmetrically substituted thiourea used in synthesizing Cu(I) and Ag(I) complexes. Exhibits low toxicity and favorable hydrogen-bonding properties for aqueous solubility, enhancing bioinorganic applications .

- N,N′-Bis(3-methylphenyl)thiourea (CAS 620-51-9, ): A diaryl thiourea with methyl substituents.

Bis-Thioureas with Linkers

Pyridinyl-Containing Thioureas

- N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea ():

- N,N′-Bis[2-(dialkylamino)phenyl]thioureas (): Intramolecular hydrogen bonds between N–H(thiourea) and NR₂ groups (R = Me, Et) result in distinct IR spectral shifts, highlighting substituent-dependent electronic effects .

Antioxidant Activity

- Bis-thioureas with ortho-substituents (e.g., fluorine, chlorine) show enhanced radical scavenging due to electronic effects (Table 1) .

- N,N′-Bis(o-fluorobenzamidothiocarbonyl)hydrazine outperformed ascorbic acid in DPPH assays, suggesting substituent positioning critically impacts activity .

Enzyme Inhibition

- Ciprofloxacin-derived thioureas () exhibited potent urease inhibition (IC₅₀ < 10 µM for compounds 3d, 3e, 3g, 3h, 3l, 3n), surpassing hydroxyurea and thiourea standards .

- Metal complexes of thioureas (e.g., Cu, Ag) show promise in antidiabetic applications due to their binding to human proteins .

Antimicrobial Activity

- Compound 3g () demonstrated twofold higher activity against S. epidermidis than ciprofloxacin and similar efficacy against S. aureus and E. coli .

- Fluorinated thioureas () showed broad-spectrum antifungal and antibacterial activity, attributed to trifluoromethyl groups enhancing membrane penetration .

Physicochemical and Coordination Properties

- Hydrogen Bonding: Intramolecular N–H···N interactions in N,N′-bis[2-(dialkylamino)phenyl]thioureas () stabilize their conformation, affecting solubility and reactivity .

- Metal Coordination: Symmetrical diaryl thioureas (e.g., 1,3-bis(2,6-diethylphenyl)thiourea) form tricoordinate Cu(I) and Ag(I) complexes, useful in catalysis and bioinorganic chemistry .

Vorbereitungsmethoden

Preparation via Isothiocyanate Intermediate

One of the most reliable and widely used methods involves the synthesis of isothiocyanate intermediates, followed by their reaction with 3-pyridinylmethyl amine.

Synthesis of Isothiocyanate: Acid chlorides react with ammonium thiocyanate in anhydrous acetone to form the corresponding isothiocyanates. This step is crucial as isothiocyanates serve as key electrophilic intermediates for thiourea formation.

Reaction with 3-Pyridinylmethyl Amine: The isothiocyanate intermediate undergoes nucleophilic attack by 3-pyridinylmethyl amine, leading to the formation of the this compound compound. This reaction typically proceeds smoothly under mild conditions.

$$

\text{Acid chloride} + \text{NH}_4\text{SCN} \rightarrow \text{Isothiocyanate} \xrightarrow{\text{3-pyridinylmethyl amine}} \text{this compound}

$$

This method has been documented with variations in solvents and reaction times to optimize yields and purity.

Direct Condensation of 3-Pyridinylmethyl Amine with Isothiocyanates

In some protocols, commercially available or pre-synthesized isothiocyanates are directly reacted with 3-pyridinylmethyl amine in solvents such as acetonitrile or tetrahydrofuran under reflux conditions.

Example Procedure: Refluxing 3-pyridinylmethyl amine with methyl isothiocyanate in acetonitrile for extended periods (e.g., 50 hours) yields the thiourea compound. The reaction mixture is then subjected to aqueous workup and solvent extraction to isolate the product.

Purification: The crude product is purified by recrystallization or column chromatography using solvent systems such as hexane-acetone mixtures.

This method benefits from straightforward reaction conditions but requires careful control of reaction time and temperature to maximize yield and minimize side products.

Alternative Multi-Step Synthesis via Pyridylmethyl Precursors

Another approach involves the preparation of pyridylmethyl-containing precursors, which are then converted into thiourea derivatives.

Precursor Synthesis: For example, N-6-[(3-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester is synthesized by reacting dimethyl pyridine-2,6-dicarboxylate with 3-aminomethyl pyridine under reflux in toluene.

Thiourea Formation: This precursor can be further reacted with diamines or other nucleophiles to eventually form bis-pyridinylmethyl thiourea derivatives.

Reaction Conditions: The reactions are typically carried out under inert atmosphere with prolonged reflux (e.g., 55 hours), followed by solvent removal and product isolation as solids.

This multi-step method allows for structural modifications and functionalization, offering versatility in synthesizing related thiourea compounds.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

The nucleophilic addition of 3-pyridinylmethyl amine to isothiocyanates is a key step, benefiting from the electrophilic nature of the isothiocyanate carbon and the nucleophilicity of the amine nitrogen.

Reaction times can be extensive (up to 63 hours in some cases), especially when refluxing in solvents like acetonitrile or toluene, to ensure complete conversion.

Purification often involves multiple aqueous washings (acidic and basic) and solvent extractions to remove impurities and side products, followed by drying agents such as magnesium sulfate.

Analytical characterization (IR, NMR) confirms the formation of the thiourea linkage, with characteristic absorption bands and chemical shifts consistent with the thiourea and pyridine moieties.

Yields vary depending on the method and reaction conditions but generally range from moderate (around 46%) to high (up to 80%) with optimized protocols.

Q & A

Q. What are the established synthetic routes for N,N'-Bis(3-pyridinylmethyl)thiourea, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution between 3-pyridinylmethylamine and thiocarbonyl reagents. Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:CS₂). Optimizing these conditions reduces byproducts like disubstituted ureas, improving purity (>95% via HPLC). Recrystallization in ethanol further enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FTIR : Confirms thiourea C=S stretch (1,100–1,250 cm⁻¹) and N–H bending (1,500–1,600 cm⁻¹).

- ¹H/¹³C NMR : Pyridyl protons appear as multiplet signals (δ 7.2–8.5 ppm), while thiourea NH resonates at δ 9.3–10.1 ppm.

- X-ray crystallography : Resolves planar thiourea core and dihedral angles between pyridyl groups (e.g., 75–85°), critical for understanding supramolecular interactions .

Q. How does the electronic structure of this compound influence its coordination behavior with transition metals?

The thiourea sulfur and pyridyl nitrogen atoms act as donor sites. DFT studies show strong σ-donation from sulfur to Cu(I) (bond lengths ~2.3 Å) and π-backbonding from pyridyl rings to metal centers. This dual coordination stabilizes complexes like [Cu(N,N'-bis(3-pyridyl)thiourea)Cl], enhancing catalytic activity in Ullmann couplings .

Q. What are the observed biological activities of this compound derivatives?

Derivatives exhibit antitumor activity (IC₅₀ = 2–10 μM against HeLa cells) via topoisomerase II inhibition. Structural optimization (e.g., adding trifluoromethyl groups) improves membrane permeability and target affinity. Comparative assays show 3-pyridyl derivatives outperform 2-pyridyl analogs by 30–50% in efficacy .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability and reactivity of this compound in solution?

In polar aprotic solvents (DMF, DMSO), the compound forms intramolecular H-bonds, stabilizing the planar conformation. Under acidic conditions (pH < 4), protonation of pyridyl nitrogen disrupts coordination, reducing metal-binding capacity. Alkaline conditions (pH > 9) promote hydrolysis to urea derivatives, requiring pH-controlled storage .

Q. What computational methods are employed to predict the hydrogen-bonding interactions of this compound in supramolecular assemblies?

Molecular dynamics (MD) simulations using AMBER force fields reveal preferential H-bonding between thiourea NH and carbonyl groups (e.g., in protein binding). QTAIM analysis identifies bond critical points (ρ ≈ 0.02 a.u.) consistent with moderate H-bond strength (2.8–3.2 Å) .

Q. In catalytic applications, how does this compound compare to other thiourea-based organocatalysts?

Unlike Schreiner’s thiourea (3,5-(CF₃)₂C₆H₃ substituents), the 3-pyridyl groups enable π-π stacking with aromatic substrates, accelerating Diels-Alder reactions (k₂ = 0.15 vs. 0.08 M⁻¹s⁻¹). However, electron-deficient pyridines reduce Brønsted acidity, limiting proton-transfer catalysis .

Q. What contradictions exist in reported biological activity data for this compound analogs?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 15 μM for similar derivatives) arise from assay variability (MTT vs. SRB methods). Standardizing cell lines (e.g., HepG2 vs. MCF-7) and using orthogonal assays (flow cytometry, caspase activation) resolve false positives .

Q. How does the presence of electron-withdrawing vs. electron-donating substituents on the pyridine rings affect the compound’s reactivity?

Electron-withdrawing groups (NO₂, CF₃) increase thiourea’s electrophilicity, accelerating nucleophilic additions (e.g., k = 0.25 M⁻¹s⁻¹ for NO₂ vs. 0.12 M⁻¹s⁻¹ for OMe). Hammett plots (ρ = +1.2) confirm a charge-deficient transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.